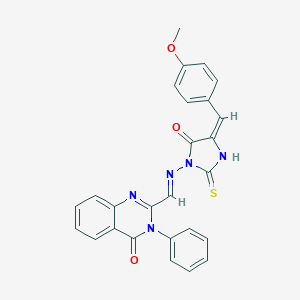
4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl-, also known as QM-2-3P, is a chemical compound that has gained significant attention in the scientific research community due to its potential use in various applications.
Wirkmechanismus
The mechanism of action of 4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- is still under investigation, but it is believed to involve the inhibition of various enzymes and proteins involved in cancer cell growth and proliferation. 4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further research. However, the exact biochemical and physiological effects of 4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- is its potential as a novel anticancer agent. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
Future research on 4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- could include investigating its potential as a combination therapy with other anticancer agents, as well as studying its effects on cancer stem cells. Additionally, further research could investigate the potential of 4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- in other scientific research applications, such as antiviral and anti-inflammatory activities.
Synthesemethoden
The synthesis of 4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- involves the reaction of 2-aminobenzamide with 4-methoxybenzaldehyde and thiosemicarbazide to form 2-(4-methoxybenzylidene)-N-(4-oxo-2-thioxo-1,3-thiazolidin-5-yl)benzohydrazide. This intermediate is then reacted with 3-phenylquinazolin-4(3H)-one in the presence of acetic acid to form 4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl-.
Wissenschaftliche Forschungsanwendungen
4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- has shown potential in various scientific research applications, including anticancer, antimicrobial, and antifungal activities. In anticancer research, 4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- has also shown promising results in antimicrobial and antifungal research, inhibiting the growth of various bacteria and fungi.
Eigenschaften
CAS-Nummer |
169471-16-3 |
|---|---|
Produktname |
4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- |
Molekularformel |
C26H19N5O3S |
Molekulargewicht |
481.5 g/mol |
IUPAC-Name |
2-[(E)-[(4E)-4-[(4-methoxyphenyl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl]iminomethyl]-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C26H19N5O3S/c1-34-19-13-11-17(12-14-19)15-22-25(33)31(26(35)29-22)27-16-23-28-21-10-6-5-9-20(21)24(32)30(23)18-7-3-2-4-8-18/h2-16H,1H3,(H,29,35)/b22-15+,27-16+ |
InChI-Schlüssel |
ZLNUULMRMWEETC-QHPKCYJTSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)N2)/N=C/C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 |
SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)N=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 |
Kanonische SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)N=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 |
Synonyme |
4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thiox o-1-imidazolidinyl)imino)methyl)-3-phenyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide](/img/structure/B61926.png)

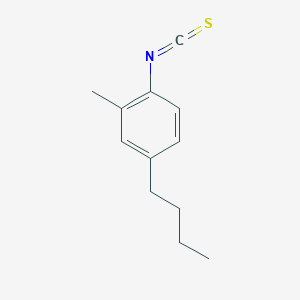
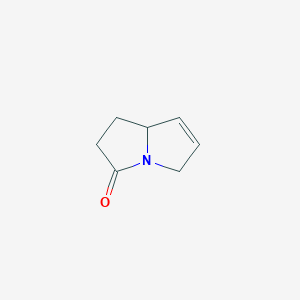
![Methyl 4-(methylthio)-2-([[2-(methylthio)-3-pyridyl]carbonyl]amino)butanoate](/img/structure/B61935.png)

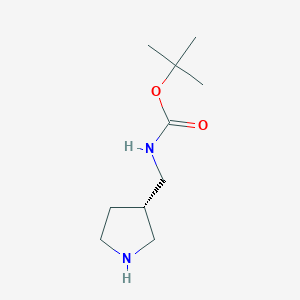
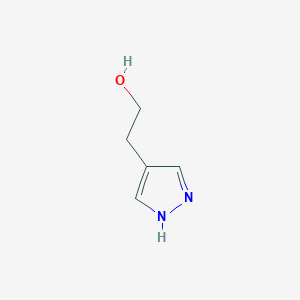





![2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole](/img/structure/B61965.png)